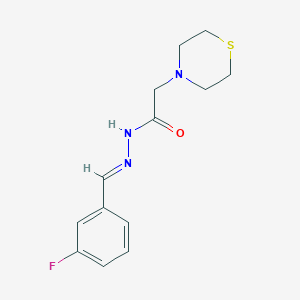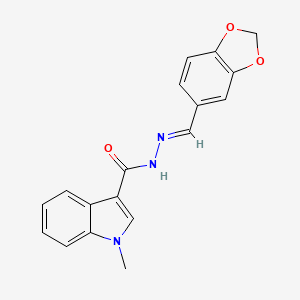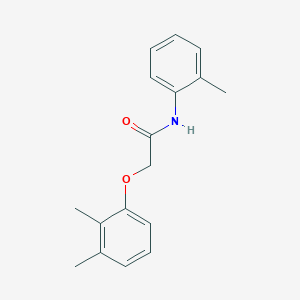![molecular formula C14H24N4O3S B5576917 N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5576917.png)
N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential use in the treatment of various types of cancers and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway.
Aplicaciones Científicas De Investigación
Heterocyclic Syntheses and Chemical Properties
Research by Martin, Meth–Cohn, and Suschitzky (1974) explored the synthesis of ortho-dialkylamino-benzenesulphonyl azides and their derivatives, including compounds with structural similarities to "N-{1-[(dimethylamino)sulfonyl]azepan-3-yl}-1-methyl-1H-pyrrole-2-carboxamide." Their study highlighted the thermal decomposition of sulphonyl azides, leading to mesoionic spirobenzothiadiazoles and benzothiadiazines, showcasing the compound's potential in creating novel heterocyclic compounds with unique properties Martin, Meth–Cohn, & Suschitzky, 1974.
Polymeric Applications
Fukushima, Oyama, and Tomoi (2003) investigated the synthesis of soluble polyimides with pendant carboxyl groups, which were then modified with photopolymerizable (meth)acrylamides, including compounds similar to the target molecule. This research underlines the potential applications of such compounds in the development of photosensitive polyimide films, which could be utilized in electronics and materials science for their negative-tone behavior under UV irradiation Fukushima, Oyama, & Tomoi, 2003.
Ionic Liquids and Solvents
A study by Belhocine et al. (2011) focused on azepane-based compounds, closely related to the target molecule, for synthesizing a new family of room temperature ionic liquids. These ionic liquids have potential applications in various fields, including green chemistry, due to their low volatility and potential for reducing environmental impact Belhocine et al., 2011.
Advanced Materials and Dyes
Research by Mokhtari, Shams‐Nateri, and Ferdosi (2014) involved the synthesis of novel dyes with anti-bacterial and insect-repellent properties, incorporating sulfonamide and azo groups. This highlights another avenue of application for compounds structurally similar to "this compound," especially in the development of functional materials with added biological activities Mokhtari, Shams‐Nateri, & Ferdosi, 2014.
Propiedades
IUPAC Name |
N-[1-(dimethylsulfamoyl)azepan-3-yl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-16(2)22(20,21)18-10-5-4-7-12(11-18)15-14(19)13-8-6-9-17(13)3/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMDYLDCZIAHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2CCCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5576835.png)



![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(methylthio)pyrimidine](/img/structure/B5576873.png)
![6-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5576876.png)

![5-acetyl-2-[(4-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5576895.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B5576902.png)
![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5576910.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576923.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5576931.png)


